D-Gulono-1,4-Lacton

Übersicht

Beschreibung

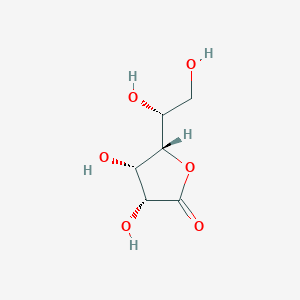

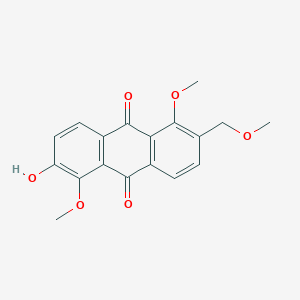

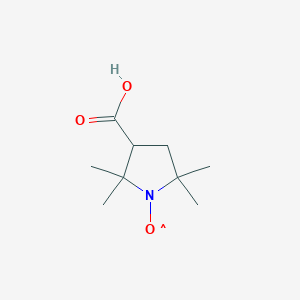

D-Gulono-1,4-lacton ist ein Hexansäurelacton, das eine entscheidende Rolle bei der Biosynthese von L-Ascorbinsäure (Vitamin C) in vielen Organismen spielt. Es ist ein Kohlenhydrat-basiertes Lacton und bekannt für seine Beteiligung an verschiedenen biochemischen Stoffwechselwegen, insbesondere bei der Synthese von Vitamin C bei Tieren .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden:

Selektive Anomere Oxidation: Diese Methode beinhaltet die Oxidation von ungeschützten Aldosen mit Brom, die zur Bildung des Lactons führt.

Dehydrierung von Alditolen und Aldosen: Dieser Prozess wird durch einen Übergangsmetallkomplex in Gegenwart eines Wasserstoffakzeptors katalysiert.

Oxidationsprotokolle: Geschützte Aldosen mit einer freien anomeren Hydroxylgruppe können mit Chrom(VI)-Reagenzien oder DMSO-basierten Oxidationssystemen in Aldonolactone umgewandelt werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft die aerobe Oxidation von ungeschützten Aldosen über heterogene Katalysatoren wie Pd/C, Au/C oder eine Kombination aus Bi-Pd/C .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Brom und Chrom(VI)-Reagenzien.

Reduktion: Natriumborhydrid (NaBH4) wird üblicherweise für Reduktionsreaktionen verwendet.

Hauptprodukte:

L-Ascorbinsäure: Das Hauptprodukt der Oxidation von this compound.

2,6-Dibrom-2,6-dideoxy-D-alditol: Ein Produkt, das durch Reduktion gebildet wird.

Wissenschaftliche Forschungsanwendungen

D-Gulono-1,4-lacton hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung von Vitamin-C-Präparaten und anderen verwandten Produkten verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Umwandlung in L-Ascorbinsäure aus. Das Enzym L-Gulono-1,4-lacton-Oxidase katalysiert diese Umwandlung, die die Oxidation des Lactons zur Bildung der redoxaktiven L-Ascorbinsäure beinhaltet . Dieser Prozess ist entscheidend für die Aufrechterhaltung der antioxidativen Eigenschaften von Vitamin C und seiner Rolle in verschiedenen biochemischen Stoffwechselwegen .

Ähnliche Verbindungen:

D-Gluconsäure-1,4-lacton: Ein weiteres Kohlenhydrat-basiertes Lacton mit ähnlichen Eigenschaften.

L-Galactono-1,4-lacton: Beteiligt an der Biosynthese von Vitamin C in Pflanzen.

D-Glucuronsäure: Eine verwandte Verbindung, die in verschiedenen biochemischen Stoffwechselwegen verwendet wird.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle bei der Biosynthese von L-Ascorbinsäure bei Tieren. Im Gegensatz zu anderen ähnlichen Verbindungen ist es direkt am letzten Schritt der Vitamin-C-Synthese beteiligt, wodurch es zu einem wichtigen Bestandteil für die Aufrechterhaltung der antioxidativen Abwehr und der allgemeinen Gesundheit wird .

Wirkmechanismus

Target of Action

D-Gulono-1,4-lactone, also known as D-(-)-Gulonic acid gamma-lactone, is primarily targeted by the enzyme L-gulono-1,4-lactone oxidoreductase (EC 1.1.3.8), which catalyzes the last step of the biosynthesis of L-ascorbic acid (vitamin C) in plants and animals .

Mode of Action

The compound interacts with its target enzyme, L-gulono-1,4-lactone oxidoreductase, serving as a substrate. The enzyme catalyzes the oxidation of D-Gulono-1,4-lactone to L-ascorbic acid (vitamin C), a crucial antioxidant in the body .

Result of Action

The primary result of the action of D-Gulono-1,4-lactone is the production of L-ascorbic acid (vitamin C), an essential antioxidant in the body. Vitamin C plays a vital role in various biological functions, including collagen synthesis, wound healing, and the immune response .

Action Environment

The action of D-Gulono-1,4-lactone is influenced by various environmental factors. For instance, in the floral nectar of Mucuna sempervirens, a L-gulono-1,4-lactone oxidase-like protein was found to have weak oxidase activity with D-Gulono-1,4-lactone as a substrate, suggesting a role in hydrogen peroxide generation in nectar . .

Biochemische Analyse

Biochemical Properties

D-Gulono-1,4-lactone is involved in the final step of vitamin C biosynthesis, which consistently involves an oxidation reaction carried out by the aldonolactone oxidoreductases . This compound is converted into L-ascorbic acid by L-gulono-1,4-lactone oxidase (GULO) in animals . The enzyme GULO, along with others like ALO and GalDH, oxidizes the C2 carbon atom of their monosaccharide substrates, thereby generating the characteristic redox-reactive C2-C3 double bond of L-ascorbic acid and its analogs .

Cellular Effects

In cellular processes, D-Gulono-1,4-lactone plays a crucial role in the production of ascorbic acid, which is a powerful antioxidant and co-substrate for many redox enzymes involved in a range of processes from biosynthesis of collagen, carnitine, and neurotransmitters to chromatin modification . In transgenic tobacco cells overexpressing AtGulLO2, 3, or 5, the levels of total ascorbic acid were significantly increased as compared with those in control cells .

Molecular Mechanism

The molecular mechanism of D-Gulono-1,4-lactone involves its conversion to L-ascorbic acid by the enzyme GULO . This process involves the oxidation of the C2 carbon atom of D-Gulono-1,4-lactone, generating the redox-reactive C2-C3 double bond of L-ascorbic acid . A flavin-interacting amino acid modulates the reactivity with the electron acceptors, including oxygen, and determines whether an enzyme functions as an oxidase or a dehydrogenase .

Metabolic Pathways

D-Gulono-1,4-lactone is involved in the biosynthesis of ascorbic acid, typically using a sugar-phosphate as the biosynthetic precursor . This compound is converted into L-ascorbic acid by the enzyme GULO, which is the final step in the biosynthesis of ascorbic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Gulono-1,4-lactone can be synthesized through several methods:

Selective Anomeric Oxidation: This method involves the oxidation of unprotected aldoses with bromine, leading to the formation of the lactone.

Dehydrogenation of Alditols and Aldoses: This process is catalyzed by a transition metal complex in the presence of a hydrogen acceptor.

Oxidation Protocols: Protected aldoses with a free anomeric hydroxyl group can be converted into aldonolactones using chromium (VI) reagents or DMSO-based oxidizing systems.

Industrial Production Methods: Industrial production of D-Gulono-1,4-lactone often involves the aerobic oxidation of unprotected aldoses over heterogeneous catalysts, such as Pd/C, Au/C, or a combination of Bi-Pd/C .

Types of Reactions:

Oxidation: D-Gulono-1,4-lactone undergoes oxidation to form L-ascorbic acid.

Reduction: The compound can be reduced to form various derivatives, such as 2,6-dibromo-2,6-dideoxy-D-alditol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.

Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

Major Products:

L-ascorbic acid: The primary product of the oxidation of D-Gulono-1,4-lactone.

2,6-dibromo-2,6-dideoxy-D-alditol: A product formed through reduction.

Vergleich Mit ähnlichen Verbindungen

D-Gluconic acid-1,4-lactone: Another carbohydrate-based lactone with similar properties.

L-Galactono-1,4-lactone: Involved in the biosynthesis of vitamin C in plants.

D-Glucuronic acid: A related compound used in various biochemical pathways.

Uniqueness: D-Gulono-1,4-lactone is unique due to its specific role in the biosynthesis of L-ascorbic acid in animals. Unlike other similar compounds, it is directly involved in the final step of vitamin C synthesis, making it a critical component in maintaining antioxidant defenses and overall health .

Eigenschaften

IUPAC Name |

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-LECHCGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036177 | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-07-2, 3327-64-8 | |

| Record name | D-Gulono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gulonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulono-1,4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gulono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes D-Gulono-1,4-lactone a valuable starting material in organic synthesis?

A1: D-Gulono-1,4-lactone possesses a unique structure with multiple reactive sites, making it amenable to various chemical transformations. This versatility allows chemists to leverage it for synthesizing diverse and complex molecules, including other sugar derivatives, heterocycles, and natural product analogs. For instance, it serves as a key precursor in the synthesis of L-arabinose-5-C14 [] and has been used to synthesize seven and eight-carbon sugar derivatives [].

Q2: Are there any specific examples of how D-Gulono-1,4-lactone has been utilized for synthesizing biologically relevant molecules?

A2: Yes, several research articles showcase the application of D-Gulono-1,4-lactone in preparing biologically relevant molecules. For instance:

- Synthesis of L-Arabinose-5-C14: A multi-step synthesis employed D-Gulono-1,4-lactone as a starting point to produce the radiolabeled sugar L-arabinose-5-C14, a valuable tool in biochemical studies [].

- Polycyclic Halichondrin C1-C14 Fragment: Researchers utilized a D-Gulono-1,4-lactone-derived intermediate in the synthesis of a complex polycyclic fragment found in halichondrin B, a potent anticancer marine natural product [, ]. This highlights its utility in accessing complex structures with potential medicinal applications.

- Novel Boron Neutron Capture Candidates: D-Gulono-1,4-lactone reacts with monolithiated 1,7-dicarba-closo-dodecaborane(12) to yield novel boron-containing sugar derivatives, which may find application in boron neutron capture therapy [].

- Aldopentono-1,4-thiolactones: D-Gulono-1,4-lactone serves as a precursor for synthesizing both 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone [, ], demonstrating its versatility in accessing different thiolactone diastereomers.

Q3: The synthesis of 2-C-cyano-2-deoxy-sugars is a significant area of carbohydrate chemistry. Has D-Gulono-1,4-lactone been explored in this context?

A3: While D-Gulono-1,4-lactone itself has not been directly used to synthesize 2-C-cyano-2-deoxy-sugars, its close derivative, 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone, has been investigated []. The reaction with tosylmethyl isocyanide, aimed at forming pentofuranosyl cyanides, yielded unexpected products, highlighting the complex reactivity of these systems and offering insights for further synthetic exploration.

Q4: The research mentions the preparation of 3-amino-2,3-dideoxyhexonic acids. What is the role of D-Gulono-1,4-lactone in their synthesis?

A4: D-Gulono-1,4-lactone serves as a crucial starting material for synthesizing 2,3-aziridino-2,3-dideoxyhexonamides, which can be further converted into 3-amino-2,3-dideoxyhexonic acids []. This synthetic route highlights the use of D-Gulono-1,4-lactone in accessing valuable amino sugar derivatives.

Q5: Beyond specific synthetic applications, what other research areas involve D-Gulono-1,4-lactone?

A5: D-Gulono-1,4-lactone's utility extends to:

- Enzyme Studies: Research investigates D-arabinono-1,4-lactone oxidase, an enzyme involved in D-erythroascorbic acid biosynthesis, using D-Gulono-1,4-lactone as a competitive inhibitor []. This aids in understanding the enzyme's mechanism and potential applications in biotechnology.

- Development of New Synthetic Methodologies: The molecule's structural features make it a suitable substrate for exploring new synthetic methods. For example, research describes the preparation of enantiomerically pure substituted morpholines from D-Gulono-1,4-lactone [, ], showcasing its potential in developing novel synthetic strategies.

Q6: Is there any information available on the physicochemical properties of D-Gulono-1,4-lactone?

A6: While the provided research primarily focuses on synthetic applications, some information on the structure and properties of D-Gulono-1,4-lactone and its derivatives can be gleaned. For instance:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B14756.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)